molecular formula C11H13N3OS B1333697 5-Cyano-6-cyclohexyl-2-thiouracil CAS No. 290313-19-8

5-Cyano-6-cyclohexyl-2-thiouracil

Cat. No. B1333697
CAS RN: 290313-19-8
M. Wt: 235.31 g/mol
InChI Key: LIXJAXQQMCEYOV-UHFFFAOYSA-N
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Description

5-Cyano-6-cyclohexyl-2-thiouracil, also known as 4-Cyclohexyl-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , is a chemical compound with the molecular formula C11H13N3OS. It contains 29 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of 6-aryl-5-cyano-2-thiouracils, which includes 5-Cyano-6-cyclohexyl-2-thiouracil, involves a three-component reaction between thiourea, ethyl cyanoacetate, and aromatic aldehyde in methanol in the presence of sodium methoxide . The reaction of 6-aryl-5-cyano-2-thiouracils with diethylchloroethynylphosphonates leads to the formation of new 3-phosphonylated thiazolo .


Molecular Structure Analysis

5-Cyano-6-cyclohexyl-2-thiouracil contains a total of 30 bonds, including 17 non-H bonds, 4 multiple bonds, 1 rotatable bond, 3 double bonds, 1 triple bond, 2 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aliphatic), and 1 imide (-thio) .


Physical And Chemical Properties Analysis

5-Cyano-6-cyclohexyl-2-thiouracil has a molecular weight of 235.31 g/mol. More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Antimicrobial Agents

5-Cyano-6-cyclohexyl-2-thiouracil: derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds, with diverse hydrophobic groups, have shown promising results against various bacterial and fungal strains. For instance, certain derivatives exhibited significant antibacterial and antifungal activity, with one compound showing a six-fold increase in biological affinity compared to the Colitrimazole drug .

Computational Chemical Study

The structural and electronic characteristics of 5-Cyano-6-cyclohexyl-2-thiouracil derivatives have been explored using Density Functional Theory (DFT). This computational approach helps in understanding the molecular properties and reactivity, which is crucial for designing effective drugs with antimicrobial properties .

Spectroscopic Characterization

Spectroscopic methods are employed to characterize the synthesized derivatives of 5-Cyano-6-cyclohexyl-2-thiouracil . Techniques like NMR, IR, and UV-Vis spectroscopy provide insights into the molecular structure and confirm the presence of functional groups, aiding in the verification of the synthesized compounds .

Synthesis Methods

The compound and its derivatives can be synthesized using traditional reflux-based methods as well as modern microwave-assisted methods. These methods offer a way to produce a variety of derivatives by reacting with different electrophilic reagents, which can lead to the discovery of new drugs .

Future Directions

Research on 6-aryl-5-cyano-2-thiouracils, including 5-Cyano-6-cyclohexyl-2-thiouracil, has shown promising results in the field of antimicrobial and anticancer agents . Further studies are needed to explore their potential therapeutic applications and to understand their mechanisms of action .

Mechanism of Action

properties

IUPAC Name

6-cyclohexyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXJAXQQMCEYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370984
Record name 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-6-cyclohexyl-2-thiouracil

CAS RN

290313-19-8
Record name 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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